![molecular formula C19H20ClNO2 B5777394 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is commonly referred to as CDPI and is a tetrahydroisoquinoline derivative. CDPI has been found to exhibit a range of biological activities, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
CDPI exerts its biological effects by inhibiting the activity of various enzymes and proteins. CDPI has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CDPI has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling. These inhibitory effects of CDPI on enzymes and proteins are responsible for its biological activities.
Biochemical and Physiological Effects:
CDPI has been found to exhibit a range of biochemical and physiological effects. CDPI has been shown to induce apoptosis, which is a programmed cell death mechanism. CDPI has also been found to inhibit cell proliferation and induce cell cycle arrest. Additionally, CDPI has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPI has several advantages for use in lab experiments. CDPI is a stable compound that can be easily synthesized in large quantities. CDPI is also soluble in a range of solvents, which makes it easy to use in various assays. However, CDPI has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for research on CDPI. One area of research is the development of more efficient synthesis methods for CDPI. Another area of research is the investigation of the potential therapeutic applications of CDPI in the treatment of various diseases. Additionally, research can be conducted to investigate the potential use of CDPI in combination with other drugs to enhance its therapeutic effects. Finally, further studies can be conducted to investigate the potential toxicity of CDPI and its effects on the environment.
Métodos De Síntesis
CDPI can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form the intermediate 4-chloro-3,5-dimethylphenyl acetate. The intermediate is then reacted with isoquinoline in the presence of a catalyst to form CDPI. This synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
CDPI has been extensively studied for its potential therapeutic applications. Research has shown that CDPI exhibits anticancer, antifungal, and antibacterial activities. CDPI has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CDPI has been investigated for its potential use in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-9-17(10-14(2)19(13)20)23-12-18(22)21-8-7-15-5-3-4-6-16(15)11-21/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWLZAWHMAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
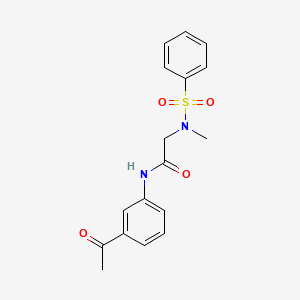
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)
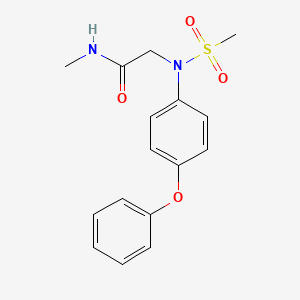
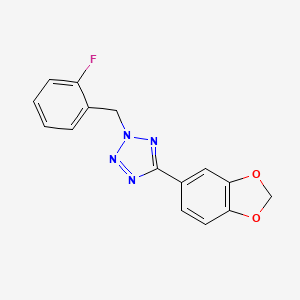
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
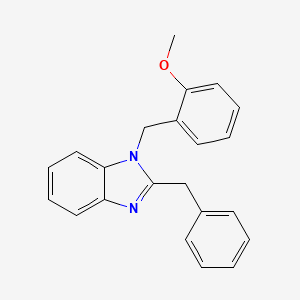

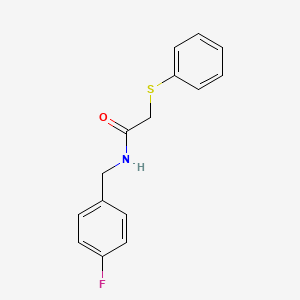
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
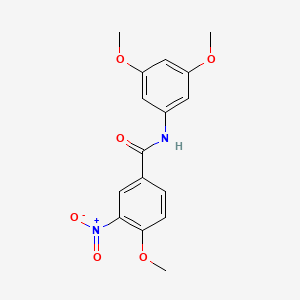
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)